Nile red

Vue d'ensemble

Description

Il est particulièrement connu pour sa capacité à colorer les gouttelettes lipidiques intracellulaires, ce qui en fait un outil précieux pour visualiser et quantifier les lipides au sein des cellules . Le Rouge du Nil présente une fluorescence intense dans les environnements riches en lipides, avec des couleurs variables en fonction de la polarité de l'environnement .

Applications De Recherche Scientifique

Nile Red has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Nile Red, also known as Nile blue oxazone, is a fluorescent dye commonly used in biological and analytical chemistry . The primary targets of this compound are hydrophobic regions of molecules, such as lipid bilayers or fatty acid chains . It has a strong affinity for lipids and can easily penetrate cell membranes .

Mode of Action

The mechanism of how this compound works is based on its ability to interact with its targets. When this compound binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This allows researchers to easily detect and visualize the distribution and quantity of lipids within biological samples .

Biochemical Pathways

This compound’s ability to bind to lipid structures and emit fluorescence allows for the visualization and quantification of lipids within cells .

Pharmacokinetics

Its lipophilic nature and ability to penetrate cell membranes suggest that it may be rapidly taken up by cells

Result of Action

The primary result of this compound’s action is the visualization of lipids within cells. By binding to lipid structures and emitting fluorescence, this compound allows researchers to detect and quantify the presence of lipids . This can be particularly useful in studies of lipid metabolism and related diseases.

Action Environment

The action of this compound is highly dependent on its environment. In non-polar environments, such as when bound to lipids in cell membranes or oil droplets, this compound emits a bright red fluorescence . In polar environments or when in a dissolved state, this compound emits a yellow-green fluorescence . This compound is sensitive to light, air, and moisture, and should be stored in a dark and dry environment .

Analyse Biochimique

Biochemical Properties

Nile red plays a significant role in biochemical reactions due to its ability to interact with lipids. It is highly solvatochromic, meaning its fluorescence properties change depending on the polarity of the environment. In lipid-rich environments, this compound exhibits intense fluorescence, with varying colors from deep red for polar membrane lipids to strong yellow-gold for neutral lipids in intracellular storage .

This compound interacts with various biomolecules, including lipids, proteins, and enzymes. It binds to lipid bilayers and fatty acid chains, undergoing a change in its fluorescence properties, which allows researchers to visualize and quantify lipid content in biological samples . This compound does not fluoresce in polar solvents but becomes highly fluorescent in non-polar environments, making it an excellent tool for studying lipid-rich areas within cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is commonly used to stain lipid droplets in cells, allowing researchers to study lipid metabolism and distribution. This compound can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes .

This compound influences cell function by providing insights into lipid metabolism and storage. It has been used to monitor lipid accumulation in microalgae, which are emerging as a promising source of biofuels . This compound staining allows for the rapid and inexpensive analysis of neutral lipid content, avoiding time-consuming and costly gravimetric analysis . Additionally, this compound has been used to study the lipid order of biomembranes in live cells, providing valuable information on the heterogeneous features of biomembranes .

Molecular Mechanism

The mechanism of action of this compound is based on its ability to interact with hydrophobic regions of molecules, such as lipid bilayers and fatty acid chains. When this compound binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This change in fluorescence allows researchers to detect and visualize the distribution and quantity of lipids within biological samples.

This compound does not bind directly to lipids but changes its fluorescent properties according to the presence of lipids in its local microenvironment . This property makes this compound a valuable tool for studying lipid metabolism and distribution in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is sensitive to light, air, and moisture, and should be stored in a dark and dry environment to maintain its stability . The fluorescence properties of this compound can be affected by the polarity of the environment, with the dye exhibiting different colors depending on the lipid content of the sample .

This compound has been used to monitor the temporal changes in lipid accumulation in microalgae, providing valuable information on the dynamics of lipid metabolism . The dye’s photostability and favorable absorption/fluorescence range make it suitable for long-term studies of lipid distribution in cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving microalgae, this compound has been used to stain lipid droplets and monitor lipid accumulation . The concentration of this compound used for staining can affect the intensity of fluorescence and the accuracy of lipid quantification.

High doses of this compound may lead to toxic or adverse effects in animal models. It is essential to optimize the dosage to achieve accurate and reliable results without causing harm to the organisms being studied .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, providing insights into the metabolic flux and levels of metabolites . This compound staining has been used to study lipid metabolism in various organisms, including microalgae and Caenorhabditis elegans .

The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid metabolism and distribution in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with lipid membranes. The dye can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes . This compound’s lipophilic nature allows it to bind to lipid bilayers and fatty acid chains, providing valuable information on lipid distribution within cells .

This compound has been used to study the transport and distribution of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s fluorescence properties make it an excellent tool for visualizing lipid distribution in cells.

Subcellular Localization

This compound exhibits specific subcellular localization due to its interaction with lipid membranes. The dye accumulates in lipid-rich organelles, such as lipid droplets and membranes, providing valuable information on lipid distribution within cells . This compound’s fluorescence properties change depending on the lipid content of the sample, allowing researchers to study the heterogeneous features of biomembranes .

This compound has been used to study the subcellular localization of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid distribution in cells.

Méthodes De Préparation

Le Rouge du Nil peut être synthétisé par hydrolyse acide en faisant bouillir une solution de Bleu du Nil avec de l'acide sulfurique. Ce processus remplace un groupe iminium par un groupe carbonyle . Alternativement, le Rouge du Nil et ses analogues peuvent être préparés par condensation acidocatalysée des 5-(dialkylamino)-2-nitrosophénols correspondants avec le 2-naphthol . Les rendements sont généralement modérés, et des étapes de séparation supplémentaires sont nécessaires si du Rouge du Nil pur est requis .

Analyse Des Réactions Chimiques

Le Rouge du Nil subit diverses réactions chimiques, notamment :

Oxydation : Le Rouge du Nil peut être oxydé dans des conditions spécifiques, modifiant ses propriétés de fluorescence.

Réduction : Les réactions de réduction peuvent également affecter la fluorescence du Rouge du Nil, ce qui le rend utile pour l'étude des processus redox.

Les réactifs courants utilisés dans ces réactions comprennent l'acide sulfurique pour l'hydrolyse et divers agents oxydants et réducteurs pour les réactions redox. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .

4. Applications de recherche scientifique

Le Rouge du Nil a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du Rouge du Nil est basé sur sa capacité à interagir avec les régions hydrophobes des molécules, telles que les bicouches lipidiques ou les chaînes d'acides gras. Lorsque le Rouge du Nil se lie à ces structures hydrophobes, il subit un changement dans ses propriétés de fluorescence, ce qui entraîne l'émission de lumière rouge . Cela permet aux chercheurs de détecter et de visualiser facilement la distribution et la quantité de lipides au sein des échantillons biologiques .

Comparaison Avec Des Composés Similaires

Le Rouge du Nil est souvent comparé à d'autres colorants fluorescents tels que BODIPY 505/515 et le Bleu du Nil :

Bleu du Nil : Le Bleu du Nil est un précurseur du Rouge du Nil et est également utilisé à des fins de coloration.

La capacité unique du Rouge du Nil à émettre différentes couleurs en fonction de la polarité de son environnement le rend particulièrement précieux pour l'étude des systèmes lipidiques complexes .

Propriétés

IUPAC Name |

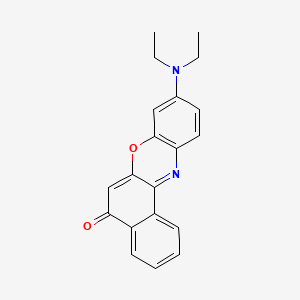

9-(diethylamino)benzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUROIFQGPCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064653 | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Nile red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7385-67-3 | |

| Record name | Nile red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nile red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P476F1L81G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.